molecular formula C10H7Cl2N B8813269 2-(3,4-Dichlorophenyl)pyrrole

2-(3,4-Dichlorophenyl)pyrrole

Cat. No.: B8813269
M. Wt: 212.07 g/mol
InChI Key: YXFHTHKXMSOTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)pyrrole is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H

InChI Key

YXFHTHKXMSOTEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-(3,4-dichlorobenzoyl) propionaldehyde (6 g, 26 mmol) in 60 mL of absolute ethanol is added ammonium acetate (4 g, 52 mmol). The reaction is refluxed for 20 minutes and allowed to cool. Most of the ethanol is rotary evaporated and 200 mL of 1:1 dichloromethane-diethyl ether along with 50 mL of water is added. The layers are separated and the organic phase is dried over sodium sulfate. Rotary evaporation yields a dark brown oil which is chromatographed over silica gel using 3:1 hexane-ethyl acetate as eluent to give the pyrrole (4.6 g, 83%) as a light brown solid, m.p. 49°-51° C.
Name
3-(3,4-dichlorobenzoyl) propionaldehyde
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
83%

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